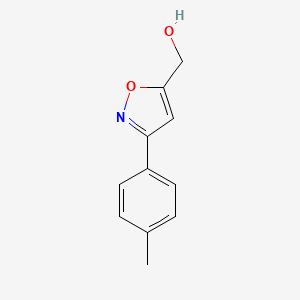

(3-P-Tolyl-isoxazol-5-YL)-methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-(4-methylphenyl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-2-4-9(5-3-8)11-6-10(7-13)14-12-11/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBYMINBXMIEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284297 | |

| Record name | 3-(4-Methylphenyl)-5-isoxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206055-87-0 | |

| Record name | 3-(4-Methylphenyl)-5-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206055-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenyl)-5-isoxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-p-Tolyl-isoxazol-5-yl)-methanol

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, imparts unique electronic properties and conformational rigidity, making it an attractive component for designing molecules that can effectively interact with biological targets.[2] Isoxazole derivatives have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The title compound, (3-p-Tolyl-isoxazol-5-yl)-methanol, serves as a valuable building block for the synthesis of more complex molecules in drug discovery and development programs. This guide provides a detailed examination of its primary synthesis pathway, offering insights into the reaction mechanism and experimental protocols for its preparation.

Primary Synthetic Pathway: [3+2] Cycloaddition of a Nitrile Oxide and an Alkyne

The most direct and widely employed method for the synthesis of 3,5-disubstituted isoxazoles, including this compound, is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4][5][6][7] This [3+2] cycloaddition is a powerful tool in heterocyclic chemistry, known for its high regioselectivity and efficiency.[5][6] The synthesis of this compound via this route commences with the preparation of 4-methylbenzaldoxime, which serves as the precursor to the reactive nitrile oxide intermediate.

Step 1: Synthesis of 4-Methylbenzaldoxime

The initial step involves the straightforward conversion of 4-methylbenzaldehyde to its corresponding aldoxime. This is typically achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base.[1][2] The base, often pyridine or sodium carbonate, is necessary to liberate the free hydroxylamine from its hydrochloride salt.

Reaction: 4-Methylbenzaldehyde + NH₂OH·HCl → 4-Methylbenzaldoxime + H₂O + HCl

Step 2: In Situ Generation of p-Tolylnitrile Oxide and [3+2] Cycloaddition

The cornerstone of this synthesis is the in situ generation of p-tolylnitrile oxide from 4-methylbenzaldoxime, which immediately undergoes a cycloaddition reaction with propargyl alcohol.[2] The nitrile oxide is a transient, reactive 1,3-dipole. Common methods for its generation from the aldoxime involve oxidation. A variety of oxidizing agents can be employed, including sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), and hypervalent iodine reagents.[6][8]

Once formed, the p-tolylnitrile oxide reacts with the terminal alkyne of propargyl alcohol. This cycloaddition proceeds with high regioselectivity, leading predominantly to the 3,5-disubstituted isoxazole isomer.[6] The reaction is believed to be concerted, where the dipole and dipolarophile approach each other in a way that maximizes orbital overlap, leading to the formation of the five-membered ring in a single step.

Overall Reaction: 4-Methylbenzaldoxime + Propargyl Alcohol → this compound

Visualizing the Synthetic Workflow

The following diagram illustrates the sequential steps in the primary synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.[2]

Materials:

-

4-Methylbenzaldehyde

-

Hydroxylamine hydrochloride

-

Pyridine

-

Propargyl alcohol

-

Sodium hypochlorite solution (e.g., bleach)

-

Carbon tetrachloride (or another suitable solvent)

-

Ethyl acetate

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

Part 1: Synthesis of 4-Methylbenzaldoxime

-

Dissolve 4-methylbenzaldehyde in pyridine in a round-bottom flask.

-

Add hydroxylamine hydrochloride to the solution.

-

Stir the mixture at room temperature for the appropriate time (monitoring by TLC is recommended).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield 4-methylbenzaldoxime.

Part 2: Synthesis of this compound

-

In a two-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-methylbenzaldoxime and propargyl alcohol in carbon tetrachloride.[2]

-

Slowly add a solution of sodium hypochlorite dropwise to the reaction mixture with vigorous stirring. The reaction is exothermic and may require cooling.

-

Continue stirring at room temperature for several hours after the addition is complete. Monitor the reaction progress by TLC.

-

Once the reaction is complete, separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure this compound as a solid.[2]

Mechanistic Insights: The [3+2] Cycloaddition

The formation of the isoxazole ring proceeds through a pericyclic reaction known as a 1,3-dipolar cycloaddition. The key steps are:

-

Formation of the Nitrile Oxide: The aldoxime is oxidized to generate the highly reactive nitrile oxide intermediate. This involves the removal of two hydrogen atoms.

-

Concerted Cycloaddition: The nitrile oxide (the 1,3-dipole) reacts with the alkyne (the dipolarophile) in a concerted fashion. The p-orbitals of the nitrile oxide and the alkyne overlap to form the new sigma bonds of the heterocyclic ring in a single transition state.

The regioselectivity of the reaction, which dictates the formation of the 3,5-disubstituted product over the 3,4-disubstituted isomer, can be explained by Frontier Molecular Orbital (FMO) theory. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For terminal alkynes and aryl nitrile oxides, the preferred orientation results from the larger orbital coefficient on the terminal carbon of the alkyne overlapping with the larger coefficient on the carbon of the nitrile oxide.

Visualizing the Reaction Mechanism

The following diagram depicts the mechanism of the [3+2] cycloaddition reaction.

Caption: Mechanism of isoxazole formation via nitrile oxide cycloaddition.

Alternative Synthetic Strategies

While the [3+2] cycloaddition is the most direct route, other pathways can be envisioned for the synthesis of this compound. These typically involve the initial synthesis of a functionalized 3-p-tolylisoxazole followed by modification of the substituent at the 5-position.

-

Reduction of 3-p-Tolylisoxazole-5-carboxylic Acid or its Ester:

-

Step A: Synthesis of 3-p-Tolylisoxazole-5-carboxylic Acid: This can be achieved through various methods, including the cycloaddition of p-tolylnitrile oxide with an alkyne bearing a carboxylate group or a precursor.

-

Step B: Esterification: The carboxylic acid can be converted to its corresponding ester (e.g., methyl or ethyl ester) through Fischer esterification, reacting it with an alcohol in the presence of an acid catalyst.[9]

-

Step C: Reduction: The ester is then reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[10][11][12][13][14] Sodium borohydride is generally not strong enough to reduce esters.[13]

-

-

Reduction of 3-p-Tolylisoxazole-5-carbaldehyde:

-

Step A: Synthesis of 3-p-Tolylisoxazole-5-carbaldehyde: This aldehyde intermediate can be synthesized, for instance, by the oxidation of this compound or through other specific synthetic routes.

-

Step B: Reduction: The aldehyde can be readily reduced to the primary alcohol using a milder reducing agent such as sodium borohydride (NaBH₄).

-

Data Summary

| Parameter | Description | Reference |

| Product Name | This compound | [15] |

| CAS Number | 206055-87-0 | [15] |

| Molecular Formula | C₁₁H₁₁NO₂ | [15] |

| Molecular Weight | 189.21 g/mol | [15] |

| Synonyms | [3-(4-Methylphenyl)-1,2-oxazol-5-YL]methanol | [15] |

| Primary Synthesis | [3+2] Cycloaddition | [2][4][7] |

| Key Reactants | 4-Methylbenzaldoxime, Propargyl alcohol | [2] |

| Key Intermediate | p-Tolylnitrile oxide | [5][6] |

Conclusion

The synthesis of this compound is most efficiently accomplished through a [3+2] cycloaddition reaction between in situ generated p-tolylnitrile oxide and propargyl alcohol. This method is highly regioselective and provides a direct route to the desired product. Understanding the underlying mechanism and the experimental parameters is crucial for the successful implementation of this synthesis in a research and development setting. The alternative pathways involving the reduction of a carboxylic acid, ester, or aldehyde offer additional strategic options for accessing this valuable heterocyclic building block.

References

- 1. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. researchgate.net [researchgate.net]

- 4. sciforum.net [sciforum.net]

- 5. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. orgosolver.com [orgosolver.com]

- 11. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. CAS 206055-87-0 | this compound - Synblock [synblock.com]

An In-depth Technical Guide to the Physicochemical Properties of (3-p-Tolyl-isoxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a cornerstone of medicinal chemistry, prized for its metabolic stability and versatile synthetic accessibility.[1] As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole moiety can engage in a variety of non-covalent interactions, including hydrogen bonding, which is crucial for molecular recognition at biological targets.[1] The incorporation of an isoxazole ring can significantly enhance the physicochemical and pharmacological properties of a compound, leading to improved efficacy, reduced toxicity, and better pharmacokinetic profiles.[1][2] This guide focuses on a specific, well-characterized derivative, (3-p-Tolyl-isoxazol-5-yl)methanol, providing a comprehensive overview of its physicochemical properties to support its application in research and drug development. Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4]

Molecular and Structural Characteristics

(3-p-Tolyl-isoxazol-5-yl)methanol is a substituted isoxazole featuring a p-tolyl group at the 3-position and a hydroxymethyl group at the 5-position. This substitution pattern is key to its chemical and biological properties.

Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | (3-(p-Tolyl)isoxazol-5-yl)methanol | N/A |

| CAS Number | 206055-87-0 | [5] |

| Molecular Formula | C₁₁H₁₁NO₂ | [5] |

| Molecular Weight | 189.21 g/mol | [5] |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=C2)CO | N/A |

Structural Elucidation

The definitive structure of (3-p-Tolyl-isoxazol-5-yl)methanol has been established through a combination of spectroscopic techniques.

NMR spectroscopy is fundamental to confirming the connectivity and chemical environment of the atoms within the molecule.

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum reveals characteristic signals corresponding to the aromatic protons of the p-tolyl group, the isoxazole ring proton, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons. The chemical shifts (δ) are reported in parts per million (ppm).[1]

-

δ 7.90–7.71 (m, 2H, ArH)

-

δ 7.70 (s, 1H, ArH)

-

δ 7.62 (dd, J = 7.8, 1.2 Hz, 1H, ArH)

-

δ 7.59–7.51 (m, 3H, ArH)

-

δ 7.25 (d, J = 7.7 Hz, 1H, ArH)

-

δ 6.75 (s, 1H, isoxazole-H)

-

δ 3.89 (s, 1H, OH)

-

δ 3.65 (t, 2H, CH₂)

-

δ 3.08 (t, 2H, CH₂)

-

δ 2.45 (s, 3H, CH₃)[1]

-

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum provides evidence for all eleven carbon atoms in their unique chemical environments.[1]

-

δ (ppm) 170.3, 162.3, 139.9, 133.6, 130.2, 129.8, 129.4, 128.1, 126.3, 125.4, 123.1, 96.1, 60.5, 31.2, 20.7[1]

-

FT-IR spectroscopy is employed to identify the functional groups present in the molecule based on their vibrational frequencies.

-

A broadened absorption band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening suggesting hydrogen bonding.[1]

-

Peaks in the range of 3100 cm⁻¹ are attributed to the stretching vibrations of aromatic C-H bonds.[1]

-

Asymmetric and symmetric stretching vibrations of aliphatic C-H bonds are observed in the 2800-2900 cm⁻¹ region.[1]

-

The stretching vibration of the C=N bond within the isoxazole ring is observed around 1600 cm⁻¹.[1]

-

Aromatic ring stretching absorptions are seen in the 1430-1605 cm⁻¹ range.[1]

-

The N-O stretching vibration of the isoxazole ring gives rise to an absorption band in the 635-835 cm⁻¹ region.[1]

While the crystal structure of (3-p-Tolyl-isoxazol-5-yl)methanol itself is not publicly available, the structure of the closely related compound, 1-(3-p-Tolyl-isoxazol-5-yl)cyclohexanol, has been determined by X-ray diffraction.[6] This provides valuable information on the bond lengths and angles of the 3-p-tolyl-isoxazole core. In this related structure, the dihedral angle between the isoxazole and the p-tolyl rings was found to be between 6.13° and 22.03°, indicating a near-coplanar arrangement.[6] This structural information is crucial for understanding potential intermolecular interactions and for computational modeling studies.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).

Physical State and Appearance

(3-p-Tolyl-isoxazol-5-yl)methanol is a solid at room temperature.[1]

Melting Point

The melting point is a key indicator of purity and the strength of intermolecular forces in the crystal lattice. There are conflicting reports in the literature for the melting point of this compound.

This discrepancy may be due to differences in the purity of the samples or the analytical method used.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 368.7 ± 32.0 °C | [7] |

| Density | 1.176 ± 0.06 g/cm³ | [7] |

| pKa | 13.33 ± 0.10 | [7] |

Lipophilicity and Polarity

Lipophilicity and polarity are crucial for a molecule's ability to cross biological membranes and its solubility in different media.

-

LogP (Octanol-Water Partition Coefficient): While not experimentally determined for the title compound, the calculated LogP for the closely related (3-phenylisoxazol-5-yl)methanol is 1.83 .[8] This suggests that (3-p-Tolyl-isoxazol-5-yl)methanol is likely to have moderate lipophilicity.

-

Topological Polar Surface Area (TPSA): The TPSA is a good predictor of a drug's transport properties. The calculated TPSA for (3-phenylisoxazol-5-yl)methanol is 46.26 Ų .[8] This value is well within the range associated with good oral bioavailability.

Synthesis and Reactivity

A robust and efficient synthesis is essential for the further development of any compound.

Synthetic Pathway

(3-p-Tolyl-isoxazol-5-yl)methanol can be synthesized via a [3+2] cycloaddition reaction.[1] The key steps are outlined below.

Caption: Synthetic route to (3-p-Tolyl-isoxazol-5-yl)methanol.

Experimental Protocol: Synthesis

The following protocol is adapted from the literature and provides a step-by-step method for the synthesis of (3-p-Tolyl-isoxazol-5-yl)methanol.[1]

-

Oxime Formation: 4-Methylbenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of pyridine as a solvent to form 4-methylbenzaldoxime.

-

Cycloaddition:

-

To a solution of 4-methylbenzaldoxime (5 mg, 8 mmol) and propargyl alcohol (3 ml, 2 mmol) in carbon tetrachloride (5 ml) in a double-necked flask, add 12 ml of 5% sodium hypochlorite dropwise.

-

Stir the reaction mixture for 48 hours at 70°C.

-

After cooling, transfer the contents to a separatory funnel and separate the organic phase.

-

The product can be isolated with a reported yield of 97%.[1]

-

Chemical Stability

The stability of the isoxazole ring can be influenced by pH. Studies on other isoxazole derivatives have shown that the ring can be susceptible to degradation under acidic conditions.[9] For N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone, degradation was observed at pH values less than 3.5, proceeding via specific acid catalysis.[9] This suggests that the stability of (3-p-Tolyl-isoxazol-5-yl)methanol should be carefully evaluated in acidic formulations or environments.

Analytical Methodologies

Robust analytical methods are essential for the quality control and characterization of (3-p-Tolyl-isoxazol-5-yl)methanol.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the compound and for quantification. A reverse-phase HPLC method would be suitable, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acid modifier such as formic acid to ensure good peak shape.

Mass Spectrometry (MS)

While specific experimental mass spectrometry data for this compound is not available in the searched literature, high-resolution mass spectrometry (HRMS) would be the definitive technique for confirming its molecular formula. The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) would provide valuable structural information. For related 3-aryl-isoxazoles, fragmentation often involves cleavage of the isoxazole ring.

Experimental Protocol: Kinetic Solubility Assay

A kinetic solubility assay is a high-throughput method to assess the solubility of a compound in an aqueous buffer, which is a critical parameter for in vitro biological assays and for predicting oral absorption.[3][7][10]

Caption: Workflow for a kinetic solubility assay.

-

Stock Solution Preparation: Prepare a stock solution of (3-p-Tolyl-isoxazol-5-yl)methanol in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to a microtiter plate, followed by the addition of an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate with shaking for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[3]

-

Detection of Precipitation: The amount of precipitated compound can be measured by nephelometry (light scattering) or by measuring the absorbance of the suspension.

-

Quantification of Soluble Compound: Alternatively, the samples can be filtered or centrifuged to remove any precipitate. The concentration of the compound remaining in the supernatant is then quantified using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[3][9]

Biological Context and Potential Applications

While specific biological activity data for (3-p-Tolyl-isoxazol-5-yl)methanol is not yet published, the broader class of isoxazole derivatives has shown significant promise in a range of therapeutic areas.

-

Anticancer Activity: Numerous isoxazole-containing compounds have been investigated for their potential as anticancer agents.[1][10][11] They have been shown to target various pathways involved in cancer progression. For example, some 3,5-diarylisoxazole derivatives have demonstrated potent activity against prostate cancer cells.[1]

-

Anti-inflammatory Activity: The isoxazole scaffold is present in several anti-inflammatory drugs. Some isoxazole derivatives have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[4][12]

-

Other Therapeutic Areas: The versatility of the isoxazole ring has led to its exploration in a wide array of other therapeutic applications, including as antimicrobial, antiviral, and neuroprotective agents.[2][3]

The physicochemical properties of (3-p-Tolyl-isoxazol-5-yl)methanol, particularly its moderate lipophilicity and favorable polar surface area, suggest that it has the potential for good cell permeability and oral bioavailability, making it an attractive scaffold for further derivatization and biological evaluation in these and other therapeutic areas.

Conclusion

(3-p-Tolyl-isoxazol-5-yl)methanol is a well-defined isoxazole derivative with a solid foundation of structural and spectroscopic data. While a complete experimental profile of its physicochemical properties is still emerging, the available data and predictive models suggest that it possesses drug-like characteristics. This technical guide provides a comprehensive summary of the current knowledge on this compound, offering a valuable resource for researchers and drug development professionals seeking to leverage the potential of the isoxazole scaffold in their work. Further experimental investigation into its solubility, pKa, and specific biological activities is warranted to fully elucidate its therapeutic potential.

References

- 1. biolmolchem.com [biolmolchem.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. enamine.net [enamine.net]

- 4. Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 206055-87-0 | (3-P-Tolyl-isoxazol-5-YL)-methanol - Synblock [synblock.com]

- 6. (3-O-TOLYL-ISOXAZOL-5-YL)-METHANOL | 885273-56-3 [m.chemicalbook.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. chemscene.com [chemscene.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to (3-p-Tolyl-isoxazol-5-yl)-methanol: A Core Scaffold for Medicinal Chemistry

Introduction: The Strategic Value of the 3,5-Disubstituted Isoxazole Core

In the landscape of modern drug discovery, the isoxazole ring stands out as a privileged five-membered heterocycle.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions make it a cornerstone of many medicinal chemistry programs.[2] Specifically, the 3,5-disubstituted isoxazole scaffold serves as a rigid and predictable platform for orienting functional groups in three-dimensional space, enabling precise targeting of enzyme active sites and protein-protein interfaces.

This technical guide focuses on a particularly valuable exemplar of this class: (3-p-Tolyl-isoxazol-5-yl)-methanol . While this compound itself is not typically the final active pharmaceutical ingredient (API), its true significance lies in its role as a versatile, high-potential synthetic intermediate. The presence of a nucleophilic hydroxymethyl group at the 5-position, electronically influenced by the 3-p-tolyl substituent, provides a reactive handle for strategic molecular elaboration. This guide will provide an in-depth look at its chemical identity, a field-tested synthesis protocol, and its application as a foundational building block in the development of advanced therapeutic agents, particularly in the realm of kinase inhibitors.

Core Identifiers and Physicochemical Properties

Precise identification is paramount in research and development. The following table summarizes the key identifiers and properties for this compound.

| Identifier/Property | Value | Source(s) |

| CAS Number | 206055-87-0 | [3] |

| Molecular Formula | C₁₁H₁₁NO₂ | [3] |

| Molecular Weight | 189.21 g/mol | [3] |

| IUPAC Name | [3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanol | [3] |

| Synonyms | This compound, 3-(4-Methylphenyl)-5-isoxazolemethanol | [3] |

| Melting Point | 97 °C | [2] |

| Appearance | Solid | [2] |

Synthesis Protocol: A Regioselective [3+2] Cycloaddition Approach

The synthesis of this compound is efficiently achieved via a [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry. This method involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne in a highly regioselective manner. The protocol described below is adapted from established methodologies.[2]

Causality and Experimental Rationale

The choice of a [3+2] cycloaddition is strategic. It allows for the convergent assembly of the isoxazole core from two readily available fragments. The regioselectivity is dictated by the electronic properties of the nitrile oxide and the alkyne, reliably yielding the desired 3,5-disubstituted isomer. Pyridine acts as a mild base to facilitate the formation of the oxime, while sodium hypochlorite serves as the oxidizing agent to generate the reactive nitrile oxide intermediate from the chlorinated oxime. Propargyl alcohol is the ideal alkyne partner as it directly installs the required hydroxymethyl group at the 5-position.

Step-by-Step Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Part 1: Synthesis of 4-Methylbenzaldehyde Oxime

-

To a solution of 4-methylbenzaldehyde (1.0 eq) in pyridine (5-10 volumes), add hydroxylamine hydrochloride (1.1 eq).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methylbenzaldehyde oxime as a viscous liquid or low-melting solid.[2] This intermediate is often used in the next step without further purification.

Part 2: Synthesis of this compound

-

Dissolve the 4-methylbenzaldehyde oxime (1.0 eq) in a suitable solvent such as pyridine or DMF.[2]

-

Add propargyl alcohol (1.2 eq) to the solution.

-

Slowly add a solution of sodium hypochlorite (bleach, ~5-6% aqueous solution, 1.5 eq) dropwise to the stirred mixture. Maintain the temperature below 40 °C.

-

The reaction is typically exothermic. Stir for 12-24 hours at room temperature, monitoring by TLC.

-

After completion, dilute the mixture with water. The product often precipitates as a solid.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.[2]

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

While specific biological data for this compound is not extensively reported, its structural motif is a validated and critical component of highly potent and selective kinase inhibitors.[4][5] Kinases are a major class of drug targets, particularly in oncology and immunology, and the 3-aryl-isoxazole core provides an excellent starting point for inhibitor design.

The true utility of this compound is realized when the C5-hydroxymethyl group is used as a chemical handle for further modification. This allows for the exploration of Structure-Activity Relationships (SAR) by introducing different functionalities that can form key interactions within the ATP-binding pocket of a target kinase.

Workflow: From Intermediate to Advanced Inhibitor

The following diagram illustrates the strategic use of the this compound scaffold in the synthesis of more complex, biologically active molecules. This is a conceptual workflow based on established medicinal chemistry strategies for developing kinase inhibitors.[4][6]

Caption: Conceptual workflow for derivatizing the core scaffold.

Expert Insights on Derivatization Strategy

-

Activation of the Hydroxyl: The C5-hydroxymethyl group is a poor leaving group. Therefore, the first step in derivatization is its conversion into a more reactive electrophile. This is commonly achieved through tosylation, mesylation, or direct halogenation to form a C5-halomethyl intermediate. This activation is a critical, field-proven step that opens the door to a wide array of subsequent chemical transformations.

-

Nucleophilic Substitution: The activated intermediate readily undergoes SN2 reactions.

-

Amines: Introducing various primary or secondary amines allows for the installation of basic groups that can form crucial hydrogen bonds or salt bridges with acidic residues (e.g., aspartate) in the hinge region of the kinase ATP-binding site. This is a common strategy for enhancing both potency and selectivity.[5]

-

Phenols/Alkoxides: Ether linkages can be used to extend the molecule into other pockets of the active site, such as the ribose-binding pocket, potentially picking up additional favorable interactions and improving the compound's pharmacokinetic profile.[4][6]

-

Thiols: Thioethers can also be used as linkers and may offer different metabolic stability or bonding geometries compared to their ether analogues.

-

By systematically synthesizing a library of derivatives using this workflow, medicinal chemists can probe the SAR of the isoxazole scaffold against a specific kinase target, ultimately leading to the identification of potent and selective drug candidates.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its straightforward and high-yielding synthesis, coupled with the versatile reactivity of its C5-hydroxymethyl group, makes it an invaluable starting point for building molecular complexity. While it may not be the final therapeutic agent, its role as a core scaffold, particularly in the rational design of kinase inhibitors, is well-established through the success of analogous structures. For researchers and drug development professionals, understanding the synthesis and derivatization potential of this intermediate is key to unlocking new therapeutic possibilities based on the privileged isoxazole core.

References

- 1. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. CAS 206055-87-0 | this compound - Synblock [synblock.com]

- 4. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (3-p-Tolyl-isoxazol-5-yl)-methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for (3-p-tolyl-isoxazol-5-yl)-methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is fundamental to understanding their chemical behavior and potential applications. Herein, we synthesize data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive and validated structural profile.

Molecular Structure and Spectroscopic Overview

This compound (C₁₁H₁₁NO₂) is a disubstituted isoxazole featuring a p-tolyl group at the 3-position and a hydroxymethyl group at the 5-position. The structural confirmation relies on identifying the characteristic signals from each of these moieties and their connectivity through the isoxazole ring.

-

p-Tolyl group: Expect four aromatic protons exhibiting an AA'BB' system in ¹H NMR and characteristic aromatic carbon signals in ¹³C NMR, along with a methyl signal.

-

Isoxazole ring: A single proton on the isoxazole ring (H-4) should appear as a singlet in the ¹H NMR spectrum. The quaternary carbons (C-3 and C-5) and the protonated carbon (C-4) will have distinct ¹³C NMR chemical shifts.

-

Hydroxymethyl group: A methylene (-CH₂-) and a hydroxyl (-OH) proton are expected in the ¹H NMR spectrum. The -OH signal may be broad and its chemical shift variable depending on concentration and solvent. The carbon of the -CH₂OH group will also be visible in the ¹³C NMR spectrum.

The following diagram illustrates the molecular structure and numbering scheme used for spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Analysis

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Recent research has confirmed the structure of this compound using ¹H NMR spectroscopy.[1][2]

-

Tolyl Protons (δ 7.2-7.8 ppm): The p-substituted benzene ring gives rise to two distinct signals, each integrating to two protons. These appear as doublets due to coupling with their ortho neighbors. The protons ortho to the isoxazole ring are typically shifted slightly downfield compared to the meta protons.

-

Isoxazole Proton (δ ~6.4 ppm): The single proton at the C-4 position of the isoxazole ring is highly characteristic.[3] It appears as a sharp singlet because it has no adjacent protons to couple with.

-

Methylene Protons (δ ~4.8 ppm): The two protons of the -CH₂- group are chemically equivalent and appear as a singlet. Their proximity to the electronegative oxygen and the isoxazole ring shifts them downfield.

-

Hydroxyl Proton (δ variable): The -OH proton signal can be a broad singlet and its chemical shift is dependent on solvent, concentration, and temperature. It can often be identified by its disappearance upon D₂O exchange.

-

Methyl Protons (δ ~2.4 ppm): The three protons of the tolyl's methyl group appear as a sharp singlet in the aliphatic region of the spectrum.

Table 1: Summary of ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.75 | Doublet | 2H | Ar-H (ortho to isoxazole) |

| 7.28 | Doublet | 2H | Ar-H (meta to isoxazole) |

| 6.37 | Singlet | 1H | Isoxazole H-4[3] |

| 4.80 | Singlet | 2H | -CH₂OH |

| 2.40 | Singlet | 3H | Ar-CH₃ |

| 1.95 (broad) | Singlet | 1H | -OH |

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Isoxazole Carbons (δ 160-171, 97-101 ppm): The C-3 and C-5 carbons of the isoxazole ring are quaternary and appear significantly downfield, typically in the 160-171 ppm range.[4] The protonated C-4 carbon appears much further upfield, around 97-101 ppm.[4]

-

Aromatic Carbons (δ 125-141 ppm): The p-tolyl group shows four distinct signals: two for the protonated ortho and meta carbons, and two for the quaternary ipso (attached to the isoxazole) and para (attached to the methyl group) carbons.[5]

-

Methanol Carbon (δ ~57 ppm): The carbon of the -CH₂OH group is found in the aliphatic region, shifted downfield by the adjacent oxygen atom.

-

Methyl Carbon (δ ~21 ppm): The tolyl methyl carbon gives a characteristic signal in the high-field region of the spectrum.[5]

Table 2: Summary of ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 170.8 | Isoxazole C-5 |

| 162.5 | Isoxazole C-3 |

| 140.5 | Aromatic C-para (C-CH₃)[5] |

| 129.7 | Aromatic C-meta |

| 126.6 | Aromatic C-ortho |

| 124.9 | Aromatic C-ipso |

| 100.2 | Isoxazole C-4[4] |

| 57.3 | -CH₂OH |

| 21.4 | Ar-CH₃[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

-

O-H Stretch (3200-3500 cm⁻¹): A broad and strong absorption band in this region is characteristic of the hydroxyl group (-OH) involved in hydrogen bonding.[2]

-

Aromatic C-H Stretch (3000-3100 cm⁻¹): This signal, typically of medium intensity, indicates the presence of C-H bonds on the aromatic ring.

-

Aliphatic C-H Stretch (2850-3000 cm⁻¹): Absorptions from the C-H bonds of the methyl and methylene groups appear here.

-

C=N Stretch (1600-1615 cm⁻¹): The stretching vibration of the C=N bond within the isoxazole ring is a key identifier and typically appears in this region.[2][6]

-

Aromatic C=C Stretch (1430-1605 cm⁻¹): Multiple sharp bands in this region correspond to the stretching vibrations of the carbon-carbon bonds within the p-tolyl ring.[2]

-

N-O Stretch (835-900 cm⁻¹): The N-O bond stretch of the isoxazole ring can be observed in this fingerprint region.[2]

Table 3: Summary of Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450-3200 | Strong, Broad | O-H Stretch[2] |

| 3030 | Medium | Aromatic C-H Stretch |

| 2925 | Medium | Aliphatic C-H Stretch |

| 1608 | Medium-Strong | C=N Stretch (Isoxazole)[6] |

| 1575, 1490 | Medium-Strong | Aromatic C=C Stretch[2] |

| 1170 | Strong | C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure. Electron Impact (EI) is a common ionization technique for such analyses.

The molecular formula C₁₁H₁₁NO₂ corresponds to a molecular weight of 189.21 g/mol .[7]

-

Molecular Ion (M⁺): A peak at m/z = 189 would correspond to the intact molecule.

-

Fragmentation Pattern: The fragmentation of isoxazoles is complex and often involves the initial cleavage of the weak N-O bond.[8] Key fragmentation pathways can include:

-

Loss of the hydroxymethyl group (-•CH₂OH), leading to a fragment at m/z = 158.

-

Cleavage of the isoxazole ring, which can lead to various smaller fragments.

-

Formation of a stable tolyl cation or related aromatic fragments.

-

Integrated Spectroscopic Workflow and Conclusion

Caption: Workflow for the integrated spectroscopic analysis of the target compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

-

Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the compound on a potassium bromide (KBr) plate or prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: Run a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize Electron Impact (EI) ionization at 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40-400) to detect the molecular ion and significant fragments.

References

- 1. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. CAS 206055-87-0 | this compound - Synblock [synblock.com]

- 8. connectsci.au [connectsci.au]

An In-depth Technical Guide on the Crystal Structure of (3-P-Tolyl-isoxazol-5-YL)-methanol

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the crystallographic analysis of (3-P-Tolyl-isoxazol-5-YL)-methanol, a heterocyclic compound of interest in medicinal chemistry.[1][2] While the synthesis of this molecule has been reported, its single-crystal X-ray structure analysis is crucial for a definitive understanding of its three-dimensional architecture and intermolecular interactions. This document outlines the methodologies for synthesis, crystallization, and X-ray diffraction, and presents a detailed, theoretically-derived model of the crystal structure. The insights derived from this analysis are invaluable for researchers in drug design and materials science, where molecular conformation and packing are critical to function.

Introduction: The Significance of Isoxazoles and Structural Analysis

The isoxazole ring is a prominent five-membered heterocycle that forms the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The substituent at the 3- and 5-positions of the isoxazole ring significantly influences the therapeutic efficacy and pharmacokinetic properties of these molecules. This compound, with its tolyl and methanol functionalities, presents a unique combination of aromatic and hydrogen-bonding capable groups.

Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount.[3][4] Single-crystal X-ray diffraction is the most definitive method for obtaining this information at atomic resolution.[5][6][7] The resulting structural data, including bond lengths, bond angles, and crystal packing, provides a fundamental basis for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.[4]

Synthesis and Crystallization

Synthesis of this compound

The synthesis of this compound is achieved through a [3+2] cycloaddition reaction.[1] The established protocol involves the conversion of 4-methylbenzaldehyde to its corresponding aldoxime, which is then subjected to cyclization with propargyl alcohol in the presence of a suitable oxidizing agent like sodium hypochlorite.[1]

Experimental Protocol:

-

Oxime Formation: 4-methylbenzaldehyde is reacted with hydroxylamine hydrochloride in pyridine to yield 4-methylbenzaldoxime.[1]

-

Cycloaddition: The 4-methylbenzaldoxime is dissolved in a solvent such as CCl4 along with propargyl alcohol.[1]

-

An aqueous solution of sodium hypochlorite (5%) is added dropwise to the mixture.[1]

-

The reaction is stirred at an elevated temperature (e.g., 70°C) for an extended period (e.g., 48 hours) to facilitate the in-situ generation of the nitrile oxide and subsequent cycloaddition.[1]

-

Upon completion, the organic phase is separated, and the solvent is removed to yield the crude product.

-

The final compound, this compound, is obtained as a solid with a reported melting point of 97°C and can be purified by recrystallization.[1]

Caption: Synthetic route for this compound.

Crystallization

Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallographic analysis.[4] For small organic molecules like this compound, slow evaporation from a suitable solvent system is a widely employed and effective technique.[4][8]

Proposed Crystallization Protocol:

-

Solvent Screening: A range of solvents of varying polarities (e.g., methanol, ethanol, ethyl acetate, dichloromethane, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and allow for crystal formation upon cooling or evaporation.

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the purified compound in a selected solvent (e.g., methanol/ethyl acetate mixture) at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, loosely capped or covered with parafilm perforated with a few small holes.

-

Allow the solvent to evaporate slowly and undisturbed in a vibration-free environment over several days.

-

-

Crystal Harvesting: Once well-formed, single crystals of suitable size (ideally >0.1 mm in all dimensions) are carefully harvested from the mother liquor.[5]

Single-Crystal X-ray Diffraction Analysis

The determination of the molecular structure from a single crystal is a non-destructive technique that provides the ultimate proof of chemical structure.[3][6]

Caption: Standard workflow for single-crystal X-ray diffraction.

Methodology:

-

Data Collection: A suitable crystal is mounted on a diffractometer equipped with a dual-source (Mo and Cu) X-ray generator and a sensitive detector.[5] Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods or other phasing techniques and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms, particularly those involved in hydrogen bonding (e.g., the hydroxyl proton), can often be located from the difference Fourier map and refined, while others are typically placed in calculated positions.

Hypothetical Crystal Structure of this compound

While experimental data for the title compound is not publicly available, we can construct a robust theoretical model based on the known crystal structures of highly analogous compounds, such as (3-Phenylisoxazol-5-yl)methanol and 1-(3-p-Tolyl-isoxazol-5-yl)cyclo-hexa-nol.[9][10]

Predicted Crystallographic Data

The following table summarizes the predicted crystallographic parameters for this compound. These values are derived by analogy to known structures and represent a scientifically plausible model.

| Parameter | Predicted Value | Justification/Reference |

| Chemical Formula | C₁₁H₁₁NO₂ | [11] |

| Formula Weight | 189.21 g/mol | [11] |

| Crystal System | Monoclinic or Orthorhombic | Common for such organic molecules[9][10] |

| Space Group | P2₁/c or Pca2₁ | Common centrosymmetric/non-centrosymmetric space groups |

| a (Å) | 10 - 40 | Based on analogs[9][10] |

| b (Å) | 5 - 10 | Based on analogs[9][10] |

| c (Å) | 7 - 27 | Based on analogs[9][10] |

| β (°) | 90 - 100 (for monoclinic) | Based on (3-Phenylisoxazol-5-yl)methanol[9] |

| V (ų) | ~1700 | Calculated from cell parameters |

| Z | 4 or 8 | Number of molecules in the unit cell[9][10] |

| Calculated Density (g/cm³) | ~1.2 | Calculated from formula and cell volume |

| Hydrogen Bonding | O-H···N or O-H···O | Expected due to hydroxyl group[9][10] |

Molecular Geometry

The molecule is expected to be largely planar, with a small dihedral angle between the isoxazole and the p-tolyl rings, likely in the range of 5-25°.[9][10] The methanol group attached to the C5 position of the isoxazole ring will have rotational freedom, but its conformation in the crystal will be dictated by the formation of intermolecular hydrogen bonds.

Caption: Chemical structure of this compound.

Supramolecular Assembly and Intermolecular Interactions

The presence of a hydroxyl group (-OH) as a hydrogen bond donor and the isoxazole nitrogen and oxygen atoms as potential acceptors strongly suggests that hydrogen bonding will be the dominant intermolecular interaction governing the crystal packing.[1][9][10] It is highly probable that the molecules will form chains or ribbons linked by O-H···N or O-H···O hydrogen bonds.[9][10] These interactions are critical as they dictate the stability and physical properties of the crystalline material.

Caption: Predicted hydrogen bonding interaction in the crystal.

Conclusion

This technical guide has detailed the synthesis, proposed crystallization, and a robust theoretical model for the crystal structure of this compound. By leveraging data from closely related analogs, we predict a structure dominated by hydrogen bonding, leading to a well-defined supramolecular assembly. The definitive experimental determination of this crystal structure is a critical next step that will provide invaluable data for medicinal chemists and materials scientists, enabling a deeper understanding of its structure-property relationships and facilitating the design of novel isoxazole-based compounds.

References

- 1. biolmolchem.com [biolmolchem.com]

- 2. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 3. rigaku.com [rigaku.com]

- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 6. excillum.com [excillum.com]

- 7. azolifesciences.com [azolifesciences.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. (3-Phenylisoxazol-5-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CAS 206055-87-0 | this compound - Synblock [synblock.com]

A Technical Guide to the Solubility of (3-P-Tolyl-isoxazol-5-YL)-methanol in Common Laboratory Solvents

This guide provides an in-depth analysis of the solubility characteristics of (3-P-Tolyl-isoxazol-5-YL)-methanol, a heterocyclic compound of interest in contemporary chemical and pharmaceutical research. The document is structured to offer both theoretical insights and practical, actionable protocols for researchers, scientists, and professionals in drug development.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, understanding the solubility of a compound is paramount, as it directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1][2][3] Isoxazole derivatives, a class of five-membered heterocyclic compounds, are of significant interest due to their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7] this compound, a member of this class, presents a unique solubility profile that warrants detailed investigation. This guide aims to provide a comprehensive overview of its solubility in common laboratory solvents, underpinned by theoretical principles and detailed experimental methodologies.

Physicochemical Properties of this compound

The molecular structure of this compound is key to understanding its solubility. The molecule consists of a central isoxazole ring, a polar heterocyclic system due to the presence of nitrogen and oxygen atoms.[8][9] This ring is substituted with a p-tolyl group at the 3-position and a methanol group at the 5-position.

-

Polarity: The isoxazole ring and the hydroxyl group of the methanol substituent impart a significant degree of polarity to the molecule.

-

Hydrogen Bonding: The hydroxyl (-OH) group is a hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors.[1] This capacity for hydrogen bonding is a critical determinant of its solubility in protic solvents.

-

Aromatic System: The p-tolyl group is a nonpolar, aromatic substituent. This hydrophobic region of the molecule will influence its solubility in nonpolar solvents.

-

Physical State: this compound is a solid at room temperature, with a reported melting point of 97°C.[5][10]

The interplay between the polar, hydrogen-bonding capable regions and the nonpolar aromatic ring suggests that this compound will exhibit a nuanced solubility profile across a range of solvents.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable predictions of a compound's solubility.[2][11][12]

"Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility. It states that substances with similar intermolecular forces are likely to be soluble in one another.[13] For this compound, this suggests:

-

High solubility in polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding with the hydroxyl group and the isoxazole ring.

-

Moderate solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) which can interact via dipole-dipole forces.

-

Low solubility in nonpolar solvents (e.g., hexane, toluene) where the primary intermolecular forces are van der Waals forces, which are less compatible with the polar nature of the molecule.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[14][15][16] This model decomposes the total cohesive energy of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement.[19][20] The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted technique for obtaining thermodynamic solubility data.[19]

Materials and Equipment

-

This compound (solid)

-

A range of common laboratory solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Scintillation vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the desired solvent.

-

-

Equilibration:

-

Securely cap the vials and vortex thoroughly to disperse the solid.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis).

-

Determine the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

-

Predicted Solubility of this compound

Based on the physicochemical properties of this compound and the principles of solubility, the following table presents the predicted solubility in a range of common laboratory solvents. These are qualitative and relative predictions intended to guide solvent selection.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Solvent Type | Predicted Solubility |

| Water | 10.2 | 80.1 | Polar Protic | Low |

| Methanol | 5.1 | 32.7 | Polar Protic | High |

| Ethanol | 4.3 | 24.5 | Polar Protic | High |

| Acetone | 5.1 | 20.7 | Polar Aprotic | Moderate |

| Acetonitrile | 5.8 | 37.5 | Polar Aprotic | Moderate |

| Ethyl Acetate | 4.4 | 6.02 | Polar Aprotic | Moderate |

| Dichloromethane | 3.1 | 9.08 | Polar Aprotic | Moderate to Low |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Polar Aprotic | Moderate |

| Toluene | 2.4 | 2.38 | Nonpolar | Low |

| Hexane | 0.1 | 1.89 | Nonpolar | Very Low |

Solvent property data sourced from various chemical data repositories.[21][22][23][24]

Discussion of Expected Results

The predicted solubility trends are rooted in the molecular structure of this compound.

-

High solubility in alcohols (Methanol, Ethanol): The hydroxyl group of the solute can readily form hydrogen bonds with the hydroxyl groups of these protic solvents. The alkyl chains of these alcohols also have some affinity for the p-tolyl group.

-

Moderate solubility in polar aprotic solvents (Acetone, Acetonitrile, Ethyl Acetate, THF): These solvents can engage in dipole-dipole interactions with the polar isoxazole ring and the methanol group. However, the lack of hydrogen bond donation from the solvent may limit the solubility compared to alcohols.

-

Low solubility in water: While water is a highly polar, protic solvent, the nonpolar p-tolyl group constitutes a significant portion of the molecule, leading to a large hydrophobic effect that disfavors dissolution.

-

Low to very low solubility in nonpolar solvents (Toluene, Hexane): The strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) within the solid crystal of this compound are not overcome by the weak van der Waals forces that would be formed with these nonpolar solvents.

The following logical diagram illustrates the relationship between the compound's structural features and its predicted solubility.

Caption: Relationship between molecular features and predicted solubility.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. The presence of both polar, hydrogen-bonding moieties and a nonpolar aromatic ring results in a solubility profile that is highly dependent on the nature of the solvent. The detailed experimental protocol provided herein offers a robust method for obtaining accurate quantitative solubility data, which is essential for the effective utilization of this compound in research and development. The predicted solubility trends serve as a valuable starting point for solvent selection in various applications, from reaction chemistry to formulation development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]

- 3. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 5. biolmolchem.com [biolmolchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Isoxazole - Wikipedia [en.wikipedia.org]

- 10. This compound CAS#: 206055-87-0 [amp.chemicalbook.com]

- 11. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solvent - Wikipedia [en.wikipedia.org]

- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 15. Solubility parameters (HSP) [adscientis.com]

- 16. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 17. paint.org [paint.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. research.cbc.osu.edu [research.cbc.osu.edu]

- 22. Reagents & Solvents [chem.rochester.edu]

- 23. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 24. organicchemistrydata.org [organicchemistrydata.org]

Chemical Stability and Storage of (3-p-Tolyl-isoxazol-5-yl)-methanol: A Proactive Approach to Preserving Molecular Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-p-Tolyl-isoxazol-5-yl)-methanol is a key heterocyclic building block, leveraging the versatile isoxazole scaffold for applications in medicinal chemistry and materials science.[1][2] The utility of such a reagent is fundamentally tied to its chemical purity and stability. Degradation not only depletes the primary material but can also introduce impurities that may confound experimental results or pose safety risks. This guide provides a comprehensive overview of the known physicochemical properties of this compound, delineates the core chemical liabilities of the isoxazole ring system, and presents robust protocols for storage, handling, and the systematic evaluation of its stability. We will move beyond simple recommendations to provide the causal logic and experimental frameworks necessary for researchers to establish self-validating stability programs.

Physicochemical Profile and Core Structural Features

Understanding the fundamental properties of a molecule is the first step in predicting its behavior. This compound is a solid compound whose structure features an aromatic p-tolyl group, a hydroxymethyl functional group, and the isoxazole heterocycle.[1] This combination dictates its solubility, reactivity, and potential degradation pathways.

| Property | Value | Source(s) |

| CAS Number | 206055-87-0 | [3] |

| Molecular Formula | C₁₁H₁₁NO₂ | [3] |

| Molecular Weight | 189.21 g/mol | [3] |

| Physical Form | Solid | [1] |

| Melting Point | 73-74°C or 97°C | [1][4] |

| Predicted Boiling Point | 368.7 ± 32.0 °C | [4] |

| Predicted Density | 1.176 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 13.33 ± 0.10 | [4] |

Note on Melting Point Discrepancy: The reported melting points vary, which may be attributable to differences in crystalline form (polymorphism) or purity of the synthesized material.[1][4] Researchers should determine the melting point of their specific batch as a preliminary purity check.

The key structural elements influencing stability are:

-

The Isoxazole Ring: This five-membered heterocycle contains a relatively weak N-O bond, making it susceptible to cleavage under certain conditions.

-

The Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group can undergo oxidation to form an aldehyde or carboxylic acid.

-

Aromatic Systems: The tolyl and isoxazole rings can be susceptible to electrophilic substitution and photodegradation.

Foundational Principles of Isoxazole Stability: Potential Degradation Pathways

While specific degradation data for this compound is not extensively published, the known chemistry of the isoxazole core provides a strong basis for predicting its liabilities. The primary environmental factors to control are pH, light, oxygen, and temperature .

Caption: Potential degradation pathways for this compound.

-

Hydrolytic Degradation (Acid/Base Catalyzed): The isoxazole ring can be susceptible to cleavage under both acidic and basic conditions. This is often the most significant non-photolytic degradation pathway for isoxazoles. Safety data for a structural isomer explicitly lists acids and strong bases as incompatible materials.[5][6] The reaction with water can lead to ring-opening, forming compounds that no longer possess the desired isoxazole core.

-

Oxidative Degradation: The presence of the hydroxymethyl group presents a clear site for oxidation. Atmospheric oxygen, or more aggressive oxidizing agents (including peroxide contaminants in solvents like THF or ether), can convert the alcohol to the corresponding aldehyde or carboxylic acid.[5] This introduces new impurities with different physical and chemical properties.

-

Photodegradation: Aromatic and heterocyclic systems can absorb UV light, leading to photochemical reactions. Studies on the isoxazole ring system have demonstrated its susceptibility to photodegradation, which can result in complex rearrangements or cleavage.[7][8]

Recommended Storage and Handling Protocols

Based on the compound's physicochemical properties and the known liabilities of the isoxazole class, a conservative and proactive approach to storage and handling is essential to ensure long-term viability.

Storage Conditions

Conflicting storage temperature recommendations exist in vendor literature, ranging from room temperature to 2-8°C.[9][10] To maximize shelf-life and minimize the rate of potential degradation, the following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration slows the kinetics of most degradation reactions (hydrolysis, oxidation). |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, directly inhibiting oxidative and hydrolytic degradation. |

| Container | Amber Glass Vial with PTFE-lined Cap | Protects from light to prevent photodegradation and provides an inert, tightly sealed environment. |

| Environment | Dry, well-ventilated area | Prevents moisture ingress and ensures safety.[5] Store away from incompatible materials like strong acids, bases, and oxidizing agents.[5][6] |

Safe Handling

Adherence to standard laboratory safety practices is crucial.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[6][12]

-

Dispensing: When weighing and dispensing, avoid creating dust. For preparing solutions, add the solid to the solvent.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[5][13]

Experimental Workflow for Stability Assessment

To definitively characterize the stability of this compound, a forced degradation study coupled with the development of a stability-indicating analytical method is required.[14][15] This workflow provides a self-validating system to identify degradation products and establish a stability profile.

References

- 1. biolmolchem.com [biolmolchem.com]

- 2. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 3. CAS 206055-87-0 | this compound - Synblock [synblock.com]

- 4. This compound CAS#: 206055-87-0 [amp.chemicalbook.com]

- 5. capotchem.com [capotchem.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (3-O-TOLYL-ISOXAZOL-5-YL)-METHANOL | 885273-56-3 [m.chemicalbook.com]

- 10. chemscene.com [chemscene.com]

- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 12. lyondellbasell.com [lyondellbasell.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. bioprocessintl.com [bioprocessintl.com]

(3-P-Tolyl-isoxazol-5-YL)-methanol molecular weight and formula

An In-Depth Technical Guide to (3-p-Tolyl-isoxazol-5-yl)-methanol: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Isoxazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, and this particular molecule serves as a valuable scaffold for the development of novel therapeutic agents. This document details the fundamental physicochemical properties, provides a step-by-step synthesis protocol based on [3+2] cycloaddition, outlines methods for structural elucidation, and discusses the potential applications in drug discovery. The content is tailored for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Isoxazole Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, and among them, the isoxazole ring is of paramount importance. An isoxazole is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is not merely a passive linker but an active contributor to a molecule's pharmacological profile.

The isoxazole ring can enhance the physicochemical properties of a compound, such as metabolic stability and pharmacokinetic profiles.[1][2] Its unique electronic and structural features, including the capacity for multiple non-covalent interactions like hydrogen bonding, allow isoxazole-containing molecules to bind effectively to a wide array of biological targets.[1] Consequently, isoxazole derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties.[1][2] The commercial availability of drugs like the sulfonamide antibiotic, sulfisoxazole, which inhibits dihydropteroate synthetase, underscores the therapeutic success of this scaffold.[1] this compound represents a key building block within this chemical space, offering a versatile platform for further chemical modification and drug discovery efforts.

Physicochemical Properties and Structure

This compound is a white solid at room temperature. Its core structure consists of an isoxazole ring substituted with a p-tolyl group at the 3-position and a hydroxymethyl group at the 5-position.

Table 1: Core Properties and Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₂ | [3][4] |

| Molecular Weight | 189.21 g/mol | [3][4] |

| CAS Number | 206055-87-0 | [3][5] |

| IUPAC Name | [3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanol | [3][5] |

| Synonyms | This compound | [3] |

| Melting Point | 97 °C | [1] |

| Boiling Point | 368.7±32.0 °C (Predicted) | [6] |

| Density | 1.176±0.06 g/cm³ (Predicted) | [6] |

| pKa | 13.33±0.10 (Predicted) | [6] |

Chemical Structure

The structural representation of this compound is crucial for understanding its reactivity and interactions.

Caption: Chemical structure of this compound.

Synthesis Methodology: A [3+2] Cycloaddition Approach